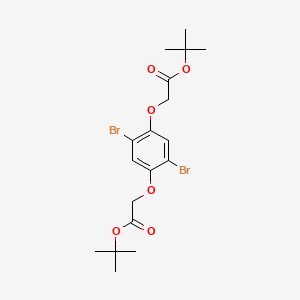![molecular formula C11H10BrF B12520188 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene CAS No. 729613-25-6](/img/structure/B12520188.png)
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of halogenated hydrocarbons. This compound is characterized by the presence of both bromine and fluorine atoms attached to a methylidene group, which is further connected to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene typically involves halogenation reactions. One common method is the bromination of a fluoromethylidene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in the synthesis of halogenated drugs that exhibit enhanced efficacy and stability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with biological molecules. The presence of halogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with cell signaling.
Comparaison Avec Des Composés Similaires
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene can be compared with other halogenated hydrocarbons, such as:
- 1-Bromo-3-fluoro-2-methylbenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2-propanol
These compounds share similar halogenation patterns but differ in their structural frameworks and functional groups. The uniqueness of this compound lies in its tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
729613-25-6 |
|---|---|
Formule moléculaire |
C11H10BrF |
Poids moléculaire |
241.10 g/mol |
Nom IUPAC |
4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
Clé InChI |
LLVYMGVIKZVBGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=C(F)Br)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


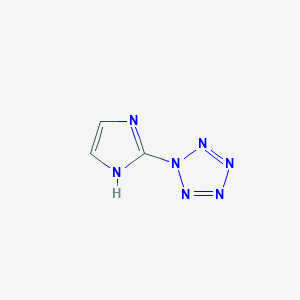
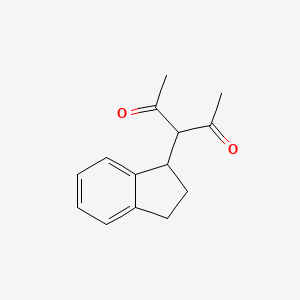
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
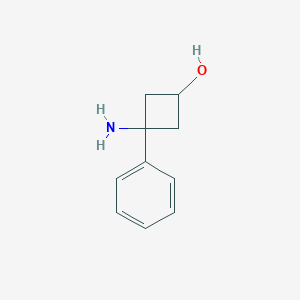

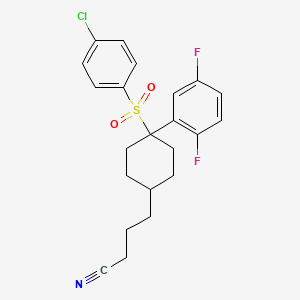

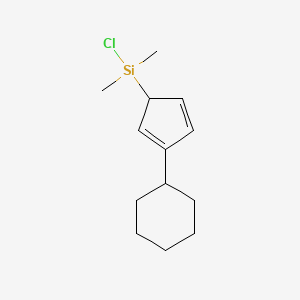
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
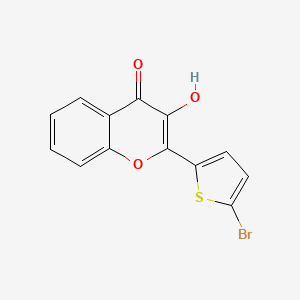
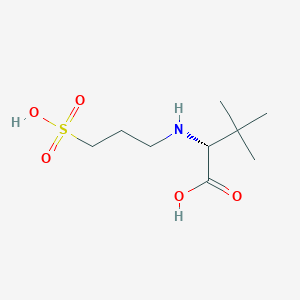
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
